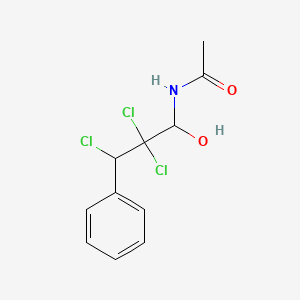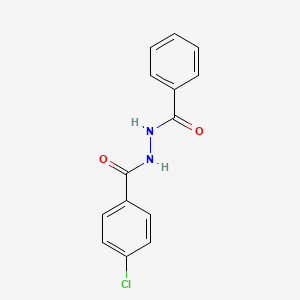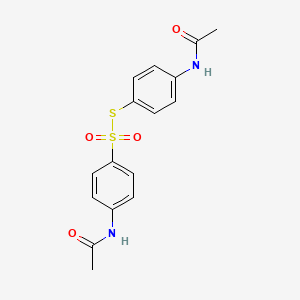![molecular formula C20H26N4 B15076696 N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine CAS No. 81512-54-1](/img/structure/B15076696.png)
N,N'-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine is an organic compound with the molecular formula C20H26N4. This compound is characterized by the presence of two dimethylamino groups attached to phenyl rings, which are further connected to an ethane-1,2-diamine backbone through methylene bridges. It is known for its applications in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine typically involves the condensation reaction between 4-(dimethylamino)benzaldehyde and ethane-1,2-diamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the Schiff base, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding nitro or quinone derivatives.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-4,4’-diaminobenzophenone: Similar structure with dimethylamino groups attached to benzophenone.
N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}cyclohexa-2,5-dien-1-ylidene: Similar Schiff base structure with a cyclohexadiene backbone
Uniqueness
N,N’-bis{(E)-[4-(dimethylamino)phenyl]methylidene}ethane-1,2-diamine is unique due to its ethane-1,2-diamine backbone, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in coordination chemistry and materials science .
Properties
CAS No. |
81512-54-1 |
|---|---|
Molecular Formula |
C20H26N4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-[2-[[4-(dimethylamino)phenyl]methylideneamino]ethyliminomethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H26N4/c1-23(2)19-9-5-17(6-10-19)15-21-13-14-22-16-18-7-11-20(12-8-18)24(3)4/h5-12,15-16H,13-14H2,1-4H3 |
InChI Key |
AOXCQFSEIDWMSU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NCCN=CC2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


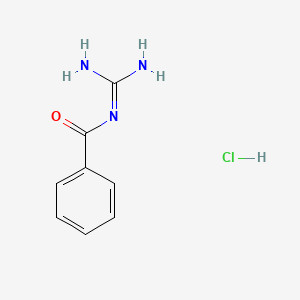
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B15076625.png)
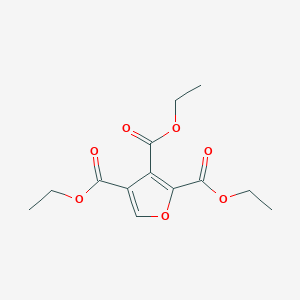
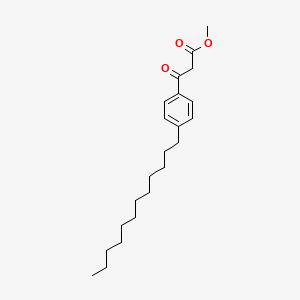
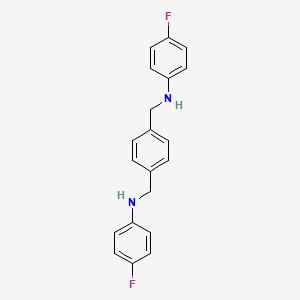
![2,4-dinitro-1-[(E)-2-(2-nitrophenyl)ethenyl]benzene](/img/structure/B15076652.png)
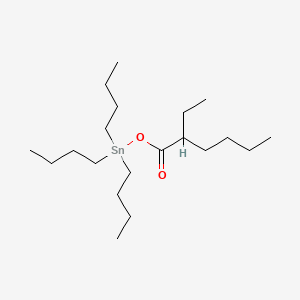
![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B15076663.png)
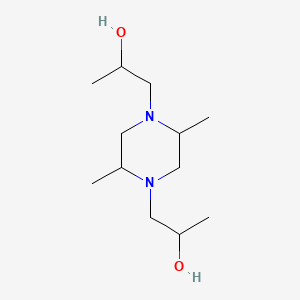
![3-{2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethoxy]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B15076672.png)
